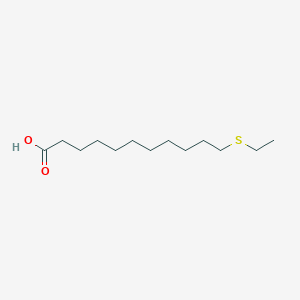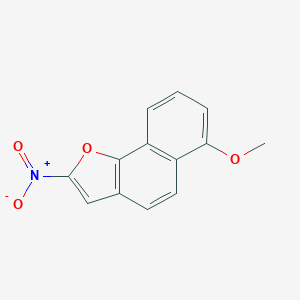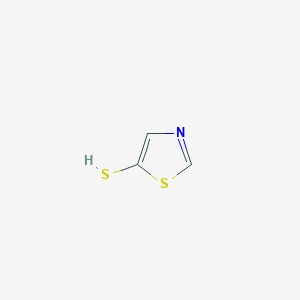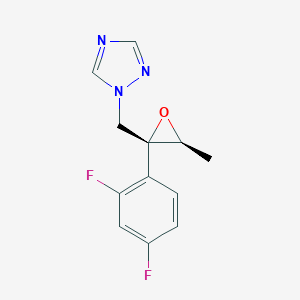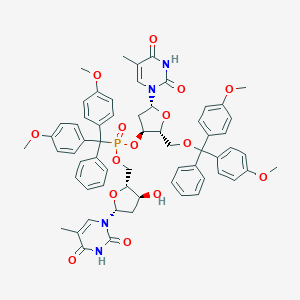
Dmt-tdmtt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-TDMT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of dimethyltryptamine (DMT) and is synthesized through a specific method. In Additionally, we will list various future directions for further research.
Mécanisme D'action
The exact mechanism of action of Dmt-tdmtt-TDmt-tdmtt is not fully understood. However, it is believed to work by binding to specific receptors in the brain, including the serotonin 5-HT2A receptor. This binding leads to changes in the activity of the brain, resulting in altered perception, mood, and consciousness.
Effets Biochimiques Et Physiologiques
Dmt-tdmtt-TDmt-tdmtt has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it has been shown to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
Dmt-tdmtt-TDmt-tdmtt has several advantages for use in lab experiments. It is a potent compound, and small amounts can produce significant effects. Additionally, it has a short half-life, which allows for precise control over the duration of its effects. However, it is challenging to work with due to its potent nature, and care must be taken when handling it.
Orientations Futures
There are several future directions for research on Dmt-tdmtt-TDmt-tdmtt. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to understand the exact mechanism of action of Dmt-tdmtt-TDmt-tdmtt and its effects on the brain. Finally, research is needed to explore the long-term effects of Dmt-tdmtt-TDmt-tdmtt use and its potential for addiction.
Conclusion:
In conclusion, Dmt-tdmtt-TDmt-tdmtt is a potent chemical compound with various potential applications in scientific research. It is synthesized through a specific method and has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases. Further research is needed to understand its exact mechanism of action and its long-term effects.
Méthodes De Synthèse
Dmt-tdmtt-TDmt-tdmtt is synthesized through a multi-step process that involves the reaction of tryptamine with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The resulting product is then purified through column chromatography to obtain pure Dmt-tdmtt-TDmt-tdmtt.
Applications De Recherche Scientifique
Dmt-tdmtt-TDmt-tdmtt has various potential applications in scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Propriétés
Numéro CAS |
118867-43-9 |
|---|---|
Nom du produit |
Dmt-tdmtt |
Formule moléculaire |
C62H63N4O15P |
Poids moléculaire |
1135.2 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[bis(4-methoxyphenyl)-phenylmethyl]phosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C62H63N4O15P/c1-39-35-65(59(70)63-57(39)68)55-33-51(67)53(79-55)38-78-82(72,62(44-15-11-8-12-16-44,45-21-29-49(75-5)30-22-45)46-23-31-50(76-6)32-24-46)81-52-34-56(66-36-40(2)58(69)64-60(66)71)80-54(52)37-77-61(41-13-9-7-10-14-41,42-17-25-47(73-3)26-18-42)43-19-27-48(74-4)28-20-43/h7-32,35-36,51-56,67H,33-34,37-38H2,1-6H3,(H,63,68,70)(H,64,69,71)/t51-,52-,53+,54+,55+,56+,82?/m0/s1 |
Clé InChI |
QILAEWMBYMIZBJ-IXEZTIBHSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[C@H]6C[C@@H](O[C@@H]6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |
Synonymes |
5'-O-(4,4'-dimethoxytriphenylmethyl)dithymidyl (3',5')-4,4'-dimethoxytriphenylmethanephosphonate DMT-TDMTT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




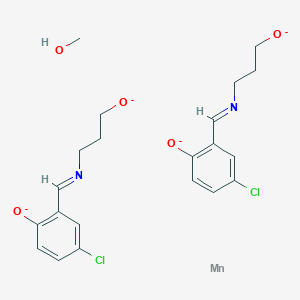
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
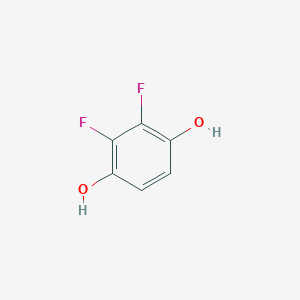
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
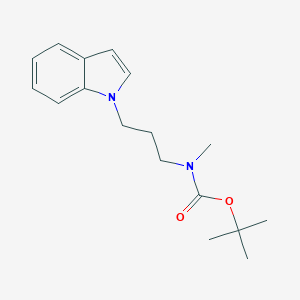
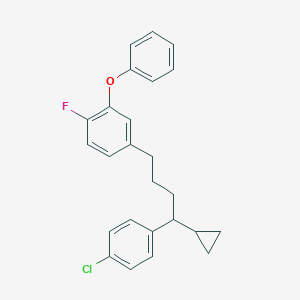
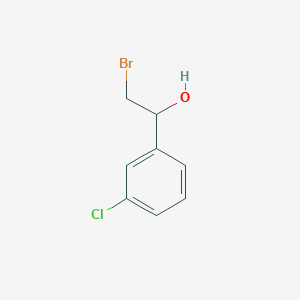
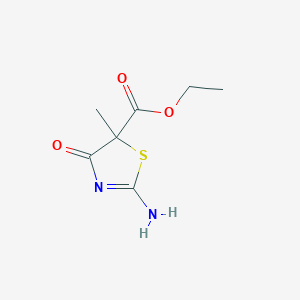
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
